molecular formula C16H16BrNO B8128471 n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide

Cat. No.: B8128471
M. Wt: 318.21 g/mol
InChI Key: OPVAAJSUIURGPJ-GFCCVEGCSA-N
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Description

N-((1R)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide is a chiral carboxamide derivative featuring a stereogenic center at the phenylethyl moiety (R-configuration) and a substituted phenyl ring with bromo and methyl groups at the 3- and 4-positions, respectively.

Properties

IUPAC Name

3-bromo-4-methyl-N-[(1R)-1-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-11-8-9-14(10-15(11)17)16(19)18-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,18,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVAAJSUIURGPJ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N[C@H](C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-methylbenzoic acid and (1r)-1-phenylethylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3-bromo-4-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with (1r)-1-phenylethylamine to form the desired carboxamide. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-4-methylphenyl derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include primary amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It may serve as a building block for the synthesis of polymers or other advanced materials.

Biology and Medicine

    Biochemical Research: Used in studies to understand enzyme interactions and protein binding.

Industry

    Agrochemicals: Possible use in the development of pesticides or herbicides.

    Dyes and Pigments: Utilized in the synthesis of colorants for various applications.

Mechanism of Action

The mechanism by which n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Influence

Racemic and enantiopure analogs highlight the importance of stereochemistry:

  • Racemate (5a) vs. However, the R-enantiomer in the target compound could exhibit distinct pharmacokinetics or selectivity due to its defined configuration .

Physicochemical Properties

Compound Substituents Melting Point (°C) Synthetic Yield (%) Key Feature
N-((1R)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide 3-Br, 4-Me Not reported Not reported High lipophilicity
N-[(1S)-1-Phenylethyl]-amide 3a 4-Me, 2,2-dioxo-benzothiazine 207–209 Quantitative Rigid, electron-withdrawing
Mechanical racemic mixture 6a 4-Me (racemic) 207–209 100% Comparable to enantiopure

Research Findings from Analogous Systems

  • Crystal Packing and Conformation : X-ray studies of N-(1-phenylethyl) carboxamides reveal that enantiomers adopt similar conformations in the solid state, suggesting predictable packing behavior for the R-enantiomer despite bromo substitution .
  • Biological Activity : Analogs with electron-withdrawing groups (e.g., sulfonamides, dioxo-benzothiazines) show enhanced analgesic effects, implying that the bromo substituent in the target compound may similarly modulate activity through hydrophobic interactions .

Biological Activity

n-((1r)-1-Phenylethyl)(3-bromo-4-methylphenyl)carboxamide is an organic compound notable for its unique structure, which includes a phenylethyl group and a carboxamide moiety with specific substitutions. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

n 1r 1 Phenylethyl 3 bromo 4 methylphenyl carboxamide\text{n 1r 1 Phenylethyl 3 bromo 4 methylphenyl carboxamide}

Key Features:

  • Bromine Substitution: The presence of a bromine atom on the phenyl ring may enhance its reactivity and biological activity.
  • Methyl Group: The methyl substitution at the para position could influence steric and electronic properties, impacting binding interactions with biological targets.

Synthesis

The synthesis typically involves:

  • Activation of 3-bromo-4-methylbenzoic acid using coupling reagents (e.g., DCC).
  • Formation of the amide bond with (1r)-1-phenylethylamine in an organic solvent like dichloromethane under mild conditions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. Its mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, modulating their activity, which is crucial in therapeutic applications.
  • Receptor Binding: It could interact with various receptors, influencing physiological responses.

Case Studies

  • Anticancer Activity:
    • A study evaluated the antiproliferative effects of related compounds on human cancer cell lines. While specific data on this compound was limited, structural analogs demonstrated significant inhibition of cell growth, suggesting potential anticancer properties for this compound .
  • Enzyme Interaction Studies:
    • Research indicated that similar carboxamide derivatives could effectively inhibit human acetylcholinesterase. This suggests that this compound might possess similar inhibitory effects, which could be valuable in treating neurological disorders .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBromine SubstitutionAnticancer ActivityEnzyme Inhibition
This compoundPresentPotentially activePossible inhibition
n-((1r)-1-Phenylethyl)(4-methylphenyl)carboxamideAbsentLimited dataUnknown
n-((1r)-1-Phenylethyl)(3-chloro-4-methylphenyl)carboxamideChlorine insteadModerate activityKnown inhibition

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